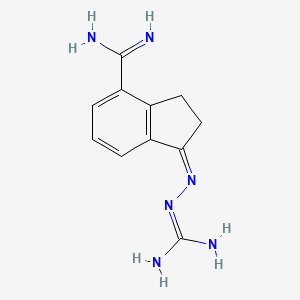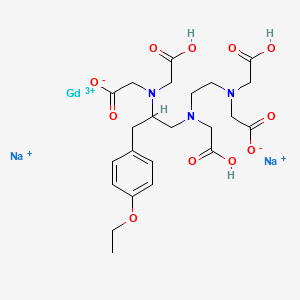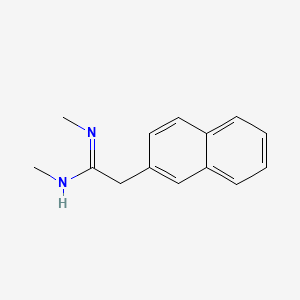![molecular formula C23H35NO2 B10782251 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-13-yl]octan-3-one is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Tricyclic Core: This step often involves a Diels-Alder reaction to form the tricyclic structure, followed by selective functional group modifications.
Hydroxylation: Introduction of the hydroxyl group at the specified position using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.
Final Assembly: The octan-3-one side chain is attached through a series of coupling reactions, often involving organometallic reagents like Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Catalytic Reactions: Use of catalysts to increase yield and selectivity.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification: Advanced purification techniques like chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone positions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in the design of enzyme inhibitors or activators.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its tricyclic structure is similar to many bioactive molecules, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or catalysts.
作用机制
The mechanism by which 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like metabolism or gene expression.
相似化合物的比较
Similar Compounds
1-[(1R,9S)-10-(Cyclopropylmethyl)-12-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one: Similar tricyclic structure with different substituents.
3-[(1R,9S)-11-(1-Acetyl-4-piperidinyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]benzonitrile: Another tricyclic compound with different functional groups.
Uniqueness
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-13-yl]octan-3-one is unique due to its specific arrangement of functional groups and the presence of the octan-3-one side chain
This detailed overview provides a comprehensive understanding of 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds.
属性
分子式 |
C23H35NO2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23?/m0/s1 |
InChI 键 |
UDNUCVYCLQJJBY-ZVTBYLAHSA-N |
手性 SMILES |
CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |
规范 SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)





![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)

![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)

